2,5-Dibromo-4-methoxypyrimidine
Overview
Description
2,5-Dibromo-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Br2N2O. It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at positions 2 and 5, and a methoxy group at position 4. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Biaryl compounds from Suzuki-Miyaura coupling reactions.
- Debrominated pyrimidine derivatives from reduction reactions.
Scientific Research Applications
2,5-Dibromo-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methoxypyrimidine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 2,4-Dibromo-5-methoxypyrimidine
- 2,5-Dichloro-4-methoxypyrimidine
- 2,5-Dibromo-4-methylpyrimidine
Comparison: 2,5-Dibromo-4-methoxypyrimidine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it a versatile intermediate in organic synthesis. Its bromine atoms provide sites for further functionalization, while the methoxy group influences its solubility and chemical behavior .
Properties
IUPAC Name |
2,5-dibromo-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCOYBUCQLEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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